molecular formula C21H26N2O2 B1204300 2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide

2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide

Cat. No. B1204300
M. Wt: 338.4 g/mol
InChI Key: DXEUTISKCHHBOU-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide is a member of piperidines.

Scientific Research Applications

Synthesis and Antimalarial Activity

The compound 2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide falls under a broad class of compounds studied for their potential medicinal applications. One of the compounds from a similar class, synthesized from substituted 1-phenyl-2-propanones, demonstrated significant antimalarial properties against Plasmodium berghei in mice. The study concluded that antimalarial potency was correlated with the size and electron donation properties of the phenyl ring substituents, suggesting a structure-activity relationship vital for the compound's pharmacological properties (Werbel et al., 1986).

Design and Synthesis for Biological Activity

Another study focused on the synthesis of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides, evaluating their anticonvulsant activity. The derivatives exhibited protection in animal models of epilepsy, highlighting the significance of the acetamide moiety in the structural framework of these compounds for biological activity (Obniska et al., 2015).

Histamine Receptor Antagonism and Gastroprotective Activity

N-phenoxypropylacetamide derivatives, a structural category akin to 2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide, were synthesized and evaluated for their H2-receptor antagonistic activity, calcium antagonistic activity, and gastric anti-secretory activity. The study noted that certain derivatives exhibited potent gastroprotective activity upon oral administration, suggesting their potential as novel anti-ulcer drugs with multiple pharmacological activities (Sekine et al., 1998).

Anticonvulsant Activities and Pharmacological Significance

Research into the anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides underscored the importance of the 2-acetamido substituent. The study indicated that modifications to the 2-acetamido group could lead to compounds with significant protection against induced seizures, emphasizing the structural importance of the acetamide component in therapeutic applications (Choi et al., 1996).

properties

Product Name

2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide

InChI

InChI=1S/C21H26N2O2/c1-16-11-13-23(14-12-16)19-9-5-4-8-18(19)22-21(24)15-25-20-10-6-3-7-17(20)2/h3-10,16H,11-15H2,1-2H3,(H,22,24)

InChI Key

DXEUTISKCHHBOU-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3C

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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